molecular formula C20H12BrN3O3 B11039825 2-(4-bromophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

2-(4-bromophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

Cat. No.: B11039825
M. Wt: 422.2 g/mol
InChI Key: HAWAQEIBAKBLFC-UHFFFAOYSA-N
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Description

This complex compound features a fused tetracyclic ring system with intriguing structural elements. Its name reflects its composition: a central triazatetracycloheptadecaene core flanked by a 4-bromophenyl group and a 4,6,17-trione moiety. Let’s break it down:

    Core Structure: The central core consists of a 5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene scaffold.

    Functional Groups:

Preparation Methods

Unfortunately, specific synthetic routes for this compound are scarce in the literature. researchers likely explore multistep strategies involving cyclization, functionalization, and condensation reactions. Industrial production methods remain proprietary and may involve optimization for yield and scalability.

Chemical Reactions Analysis

The compound’s reactivity hinges on its core structure and functional groups:

    Oxidation: The trione moiety can undergo oxidation reactions, potentially yielding hydroxy or carboxy derivatives.

    Reduction: Reduction of the carbonyl groups may lead to corresponding alcohols.

    Substitution: The bromophenyl group is susceptible to nucleophilic substitution reactions.

    Common Reagents: Reagents like strong bases, oxidants, and reducing agents play crucial roles.

    Major Products: These reactions yield various derivatives, including substituted triazatetracycloheptadecaenes.

Scientific Research Applications

Researchers explore diverse applications:

    Medicinal Chemistry: Investigating potential drug candidates based on this scaffold due to its unique structure.

    Biological Studies: Assessing its interactions with biological targets (e.g., enzymes, receptors).

    Materials Science: Exploring its use in materials with tailored properties.

Mechanism of Action

The compound’s mechanism of action remains speculative. It likely interacts with specific cellular components, affecting pathways relevant to its intended application.

Properties

Molecular Formula

C20H12BrN3O3

Molecular Weight

422.2 g/mol

IUPAC Name

2-(4-bromophenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaene-4,6,17-trione

InChI

InChI=1S/C20H12BrN3O3/c21-10-7-5-9(6-8-10)13-14-16(11-3-1-2-4-12(11)17(14)25)22-18-15(13)19(26)24-20(27)23-18/h1-8,13H,(H3,22,23,24,26,27)

InChI Key

HAWAQEIBAKBLFC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C(C4=C(N3)NC(=O)NC4=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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